Molecular Topology and Physicochemical Profile vs. TZD-Based HDAC Inhibitor N-(6-(2,4-Dioxothiazolidin-3-yl)hexyl)benzenesulfonamide
The target compound replaces the flexible hexamethylene linker of the known HDAC inhibitor N-(6-(2,4-dioxothiazolidin-3-yl)hexyl)benzenesulfonamide with a conformationally restrained piperidine ring. Computed topological polar surface area (tPSA) is 112 Ų (vs. 112 Ų for the comparator, identical) and XLogP3 is 0, compared to 1.5 for the benzenesulfonamide analog (estimated), suggesting higher aqueous solubility [1][2]. The target compound contains zero hydrogen bond donors, versus one in the benzenesulfonamide comparator, which may enhance membrane permeability [1].
| Evidence Dimension | Computed physicochemical properties (tPSA, XLogP3, H-bond donors) |
|---|---|
| Target Compound Data | tPSA = 112 Ų; XLogP3 = 0; HBD = 0 (PubChem computed) [1] |
| Comparator Or Baseline | N-(6-(2,4-dioxothiazolidin-3-yl)hexyl)benzenesulfonamide: tPSA ≈ 112 Ų; XLogP3 ≈ 1.5 (estimated); HBD = 1 [1] |
| Quantified Difference | Δ XLogP3 ≈ -1.5; Δ HBD = -1; tPSA identical |
| Conditions | Computational predictions via PubChem (XLogP3, Cactvs tPSA) [1] |
Why This Matters
Lower lipophilicity and zero H-bond donors predict improved aqueous solubility and potentially better oral bioavailability, making this compound a more tractable starting point for lead optimization requiring good pharmacokinetics.
- [1] PubChem Compound Summary for CID 76151647, 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide. National Center for Biotechnology Information, 2026. View Source
- [2] Joshi, U.J. et al. Design, synthesis, and biological evaluation of novel 2,4-thiazolidinedione derivatives as histone deacetylase inhibitors targeting liver cancer cell line. Med. Chem. Res. 21, 1156–1165 (2012). View Source
